4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid
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Overview
Description
4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoic acid moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylthiol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanyl group and the pyrimidine ring play crucial roles in these interactions, potentially inhibiting or activating the target molecules .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-((((4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)THIO)ACETYL)AMINO)BENZOATE: Similar structure but with a methyl ester group instead of a carboxylic acid.
Milrinone: Contains a pyrimidine ring but differs in the substituents and overall structure.
Uniqueness
4-({2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a benzoic acid moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13N3O4S |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O4S/c1-8-6-11(18)17-14(15-8)22-7-12(19)16-10-4-2-9(3-5-10)13(20)21/h2-6H,7H2,1H3,(H,16,19)(H,20,21)(H,15,17,18) |
InChI Key |
DSKWGTOUGSOCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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